![molecular formula C27H23N5O5S B2365346 4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide CAS No. 888442-10-2](/img/structure/B2365346.png)
4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound appears to be a complex organic molecule with several functional groups. It contains a pyrimido[5,4-b]indole core, which is a type of heterocyclic compound. This core is substituted with a 3,4-dimethoxyphenyl group, a thioacetamido group, and a benzamide group.
Synthesis Analysis
Without specific literature or resources, it’s difficult to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that its synthesis involves several steps, including the formation of the pyrimido[5,4-b]indole core, the introduction of the 3,4-dimethoxyphenyl group, and the attachment of the thioacetamido and benzamide groups.Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic core. These features could potentially give rise to interesting chemical properties and reactivity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. However, the presence of several functional groups suggests that it could participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific data, it’s difficult to provide accurate information about the physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Analysis
- The compound is involved in the synthesis of 5H-pyrimido[5,4-b]indole derivatives, a process that includes reactions with isocyanates and isothiocyanates, leading to various novel compounds (Shestakov et al., 2009).
- It is used in synthesizing β-carbolines, a class of indole alkaloids, through a process involving heterocyclization of indole derivatives (Kharaneko et al., 2020).
2. Potential in Drug Development
- The compound has been studied for its role in developing novel antineoplastic agents, with specific focus on its metabolism and pharmacokinetics in animal models (Zhang et al., 2011).
- It is also explored in the context of anti-HIV activity, with derivatives being synthesized and tested for efficacy against HIV replication (Selvam et al., 2001).
3. Chemical Structure and Properties Analysis
- X-ray crystallographic analysis has been used to confirm the structure of derivatives, providing insight into the molecular configuration and potential chemical behaviors (Browne et al., 1981).
4. Antiviral and Antitumor Research
- Derivatives have shown promise in antiviral research, particularly in inhibiting orthopoxvirus replication, which is key in developing new antiviral therapies (Selvam et al., 2006).
- The compound has been utilized in the synthesis of new antitumor agents, particularly targeting enzyme inhibitors that play a role in cancer cell growth (Gangjee et al., 2005).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s not possible to provide accurate information about the safety and hazards of this compound.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, chemical properties, and potential biological activity. This could involve in vitro studies, in vivo studies, and potentially even clinical trials if the compound shows promise as a therapeutic agent.
Please note that this is a general analysis based on the structure of the compound and does not include specific data or studies. For a more accurate and detailed analysis, specific studies and data on this compound would be needed.
Eigenschaften
IUPAC Name |
4-[[2-[[3-(3,4-dimethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O5S/c1-36-20-12-11-17(13-21(20)37-2)32-26(35)24-23(18-5-3-4-6-19(18)30-24)31-27(32)38-14-22(33)29-16-9-7-15(8-10-16)25(28)34/h3-13,30H,14H2,1-2H3,(H2,28,34)(H,29,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWMLHGHCUYXEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)C(=O)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

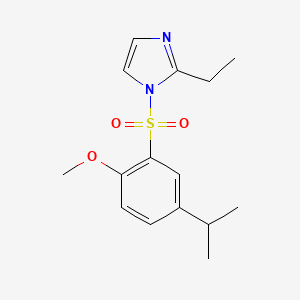
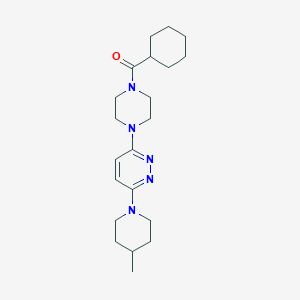
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2365265.png)
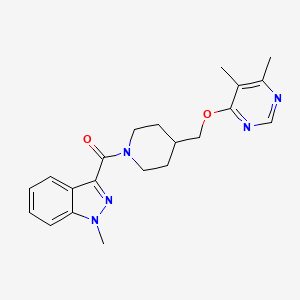
![1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2365272.png)
![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)
![4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2365275.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2365276.png)
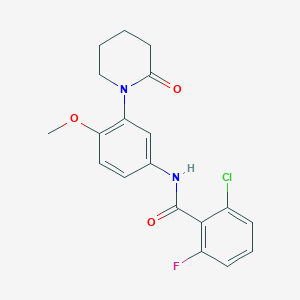
![Spiro[3.6]decan-2-one](/img/structure/B2365278.png)
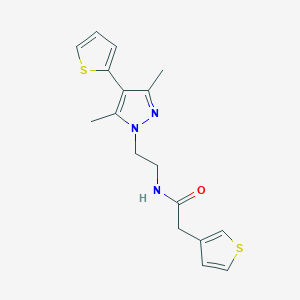
![4-[benzyl(methyl)sulfamoyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B2365280.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2365285.png)
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2365286.png)